molecular formula C22H23Br4ClN10O4 B1263799 Axinellamine A

Axinellamine A

Cat. No. B1263799
M. Wt: 846.6 g/mol
InChI Key: NDKURSLTVHZNHX-ZGCAKMIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Axinellamine A is a natural product found in Axinella with data available.

Scientific Research Applications

  • Bactericidal Activity Against Helicobacter pylori : Axinellamines, including Axinellamine A, have shown bactericidal activity against Helicobacter pylori, a bacterium implicated in peptic and gastric cancers (Starr, Koch, & Carreira, 2000).

  • Antibacterial Properties : A comprehensive study highlighted Axinellamine's broad-spectrum antibacterial effects, showing promise against both Gram-positive and Gram-negative bacteria. This indicates its potential as a novel antibacterial agent, particularly considering the ongoing challenge of antibiotic resistance (Rodriguez et al., 2014).

  • Synthesis Challenges and Approaches : The structural complexity of this compound, particularly its polycyclic framework, poses a significant synthetic challenge. Recent research has focused on developing efficient, scalable, and stereocontrolled synthesis methods for this compound, which is crucial for further biological studies and potential pharmaceutical applications (Ma, Wang, Ma, & Chen, 2016); (Su, Rodriguez, & Baran, 2011).

  • Determination of Absolute Configuration : The determination of the absolute configuration of this compound has been a subject of interest. This is critical for understanding its biochemical interactions and potential therapeutic effects (Seki & Mori, 2001).

  • Investigation for Kinase Inhibition and Antibacterial Agents : this compound has been part of a broader search for compounds with kinase inhibition properties and significant antibacterial activity. This aligns with the ongoing search for new therapeutic agents in neurodegenerative diseases and bacterial infections (Zhang, Khalil, Conte, Plisson, & Capon, 2012).

properties

Molecular Formula

C22H23Br4ClN10O4

Molecular Weight

846.6 g/mol

IUPAC Name

4,5-dibromo-N-[[(1R,2S,6S,10S,11S,12S,13S,14S)-4,8-diamino-14-chloro-13-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-2,10-dihydroxy-3,5,7,9-tetrazatetracyclo[9.3.0.01,5.06,10]tetradeca-3,7-dien-12-yl]methyl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C22H23Br4ClN10O4/c23-7-1-9(32-13(7)25)15(38)30-3-5-6(4-31-16(39)10-2-8(24)14(26)33-10)12(27)21-11(5)22(41)17(34-19(28)36-22)37(21)20(29)35-18(21)40/h1-2,5-6,11-12,17-18,32-33,40-41H,3-4H2,(H2,29,35)(H,30,38)(H,31,39)(H3,28,34,36)/t5-,6-,11+,12+,17+,18+,21+,22+/m1/s1

InChI Key

NDKURSLTVHZNHX-ZGCAKMIFSA-N

Isomeric SMILES

C1=C(NC(=C1Br)Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@]34[C@H]2[C@@]5([C@H](N3C(=N[C@H]4O)N)N=C(N5)N)O)Cl)CNC(=O)C6=CC(=C(N6)Br)Br

Canonical SMILES

C1=C(NC(=C1Br)Br)C(=O)NCC2C(C(C34C2C5(C(N3C(=NC4O)N)N=C(N5)N)O)Cl)CNC(=O)C6=CC(=C(N6)Br)Br

synonyms

axinellamine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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